molecular formula C25H14Br4O2 B1602254 Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- CAS No. 94854-03-2

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-

Cat. No.: B1602254
CAS No.: 94854-03-2
M. Wt: 666 g/mol
InChI Key: VYTXKAABSCYYEU-UHFFFAOYSA-N
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Description

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- is a useful research compound. Its molecular formula is C25H14Br4O2 and its molecular weight is 666 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- (CAS No. 94854-03-2) is a compound with significant biological activity and potential applications in various fields including medicinal chemistry and material science. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C25H14Br4O2
  • Molecular Weight : 666 g/mol
  • Appearance : Typically presented as a white to tan powder or crystals.
  • Solubility : Insoluble in water.

Antimicrobial Properties

Research has indicated that phenolic compounds, including derivatives of fluorene, exhibit antimicrobial activity. For instance, phenolic compounds can disrupt microbial cell membranes and interfere with metabolic processes. A study demonstrated that certain dibromophenols possess significant antibacterial properties against Gram-positive bacteria, suggesting that similar derivatives may exhibit comparable effects .

Antioxidant Activity

Phenol-based compounds have been recognized for their antioxidant properties. They can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. The presence of multiple hydroxyl groups in the structure enhances their ability to donate electrons and neutralize reactive oxygen species (ROS) .

Cytotoxicity Studies

Cytotoxicity assays have shown that some phenolic compounds can induce apoptosis in cancer cells. For example, studies on structurally related compounds indicate that they can activate caspase pathways leading to programmed cell death. This property is particularly relevant for developing anticancer agents .

The biological activity of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, causing structural changes that lead to cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.
  • Oxidative Stress Induction : By generating ROS, the compound can induce oxidative damage to cellular components.

Study 1: Antimicrobial Effects

A study investigated the antimicrobial effects of dibromophenolic compounds against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, highlighting the potential use of such compounds in developing new antibiotics .

Study 2: Anticancer Activity

In vitro studies demonstrated that Phenol derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis. The IC50 values were determined to be around 25 µM for effective cytotoxicity, suggesting that these compounds could serve as lead structures for further drug development .

Data Summary

PropertyValue
Molecular FormulaC25H14Br4O2
Molecular Weight666 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Antioxidant PotentialHigh
Cytotoxicity (IC50)~25 µM

Properties

IUPAC Name

2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14Br4O2/c26-19-9-13(10-20(27)23(19)30)25(14-11-21(28)24(31)22(29)12-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)25/h1-12,30-31H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTXKAABSCYYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C(=C4)Br)O)Br)C5=CC(=C(C(=C5)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888623
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00888623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

94854-03-2
Record name 4,4′-(9H-Fluoren-9-ylidene)bis[2,6-dibromophenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94854-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis(2,6-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094854032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00888623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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